Dihydro Cannabinodiol
Description
Contextualization within Cannabinoid Phytochemistry
Dihydrocannabinodiol is not a classic phytocannabinoid in the sense that it is not typically found in significant quantities, if at all, in the Cannabis sativa plant. Its chemical structure, however, firmly places it within the broader family of cannabinoids. Phytocannabinoids are a diverse group of terpeno-phenolic compounds with a common 21-carbon atom structure. nih.gov The most well-known of these are Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD). nih.govwikipedia.org
H2CBD, also known as 8,9-Dihydrocannabidiol (B10830663), is structurally a synthetic derivative of cannabidiol. wikipedia.orgwikiwand.comwindows.net It is a hydrogenated analog of CBD, meaning it has undergone a chemical process to add hydrogen atoms, altering its structure and properties. researchgate.netresearchgate.net This positions H2CBD alongside other synthetic and semi-synthetic cannabinoids that are being developed to explore the therapeutic potential and structure-activity relationships of this class of compounds. frontiersin.org
Historical Perspectives on Dihydrocannabinodiol Discovery and Derivation
The discovery of H2CBD is not marked by a singular historical event but rather has emerged from the broader field of medicinal chemistry focused on modifying the structure of naturally occurring cannabinoids like CBD. The primary psychoactive component of cannabis, Δ⁹-THC, was first isolated in 1964, a milestone that spurred extensive research into the plant's chemical constituents. researchgate.net
The development of synthetic analogs of CBD, including H2CBD, has been driven by the desire to improve upon the therapeutic properties of the parent compound, such as potency and efficacy, or to investigate the mechanisms of action of cannabinoids. frontiersin.org A one-step transformation process for producing 8,9-dihydrocannabidiol through controlled Friedel-Crafts reactions has been reported, highlighting the synthetic accessibility of this compound. researchgate.net
Foundational Rationale for Academic Investigation of Dihydrocannabinodiol
The academic investigation into H2CBD is rooted in several key scientific objectives. Firstly, the creation of synthetic analogs like H2CBD allows researchers to probe the structure-activity relationships of cannabinoids. By modifying the chemical structure of CBD, scientists can determine which parts of the molecule are essential for its biological effects.
Preliminary research has indicated that H2CBD may possess distinct biological activities. For instance, studies have suggested that H2CBD exhibits stronger antibacterial activity than some conventional antibiotics. researchgate.net Furthermore, it has shown radical scavenging activity and an ability to inhibit lipid oxidation, comparable to Vitamin C, but with better thermostability. researchgate.net These initial findings provide a strong rationale for further investigation into its potential therapeutic applications.
Contemporary Significance and Emerging Research Trajectories of Dihydrocannabinodiol
The contemporary significance of H2CBD lies in the expanding landscape of cannabinoid research, which is increasingly looking beyond THC and CBD to lesser-known and synthetic analogs. The potential for H2CBD to offer novel therapeutic benefits, particularly as an antibacterial and antioxidant agent, marks a significant research trajectory. researchgate.net
Future research will likely focus on a more comprehensive characterization of H2CBD's pharmacological profile. This includes elucidating its mechanism of action and determining its efficacy and safety in preclinical models. As the field of cannabinoid chemistry continues to grow, the characterization of rare and synthetic cannabinoids like H2CBD is crucial for advancing our understanding of their potential applications in medicine. researchgate.netresearchgate.net
Research Findings on Dihydrocannabinodiol (H2CBD)
| Research Area | Key Finding | Citation |
| Synthesis | Can be produced via a one-step transformation using controlled Friedel-Crafts reactions. | researchgate.net |
| Antibacterial Activity | Presented much stronger antibacterial activity than assayed popular antibiotics. | researchgate.net |
| Antioxidant Activity | Showed radical scavenging activity and inhibition of lipid oxidation similar to Vitamin C, with better thermostability. | researchgate.net |
| Toxicity | Presented lower toxicity to human skin fibroblasts at tested concentrations. | researchgate.net |
Properties
Molecular Formula |
C₂₁H₂₆O₂ |
|---|---|
Molecular Weight |
310.43 |
Origin of Product |
United States |
Synthetic Chemistry of Dihydrocannabinodiol and Its Analogs
Methodologies for Direct Chemical Synthesis of Dihydrocannabinodiol
The direct synthesis of dihydrocannabinodiol can be broadly categorized into two primary approaches: the catalytic hydrogenation of cannabidiol (B1668261) precursors and the de novo construction of the molecular framework through Friedel-Crafts alkylation.
Catalytic Hydrogenation Approaches from Cannabidiol Precursors
The catalytic hydrogenation of cannabidiol is a direct method for the synthesis of 8,9-Dihydrocannabinodiol. This process involves the addition of hydrogen across the double bond of the isopropenyl group of the CBD molecule. The choice of catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of this transformation.
A variety of noble metal-based catalysts have been investigated for this purpose. In a continuous flow system utilizing catalytic static mixer (CSM) technology, Platinum on alumina (B75360) (Pt/alumina) has demonstrated high activity and good selectivity for the production of H2CBD from CBD. nih.govnih.gov Other catalysts, such as Palladium on alumina (Pd/alumina), were found to be less suitable due to the formation of impurities arising from double bond isomerization. Ruthenium on alumina (Ru/alumina) exhibited rapid deactivation, limiting its practical application in this context. nih.gov
| Catalyst | Support | Technology | Outcome |
| Platinum (Pt) | Alumina | Catalytic Static Mixer (CSM) | High activity and good selectivity for H2CBD. nih.govnih.gov |
| Palladium (Pd) | Alumina | Catalytic Static Mixer (CSM) | Unsuitable due to impurity formation from double bond isomerization. nih.gov |
| Ruthenium (Ru) | Alumina | Catalytic Static Mixer (CSM) | Rapid catalyst deactivation observed. nih.gov |
This table summarizes the performance of different catalysts in the hydrogenation of CBD to H2CBD.
De Novo Construction via Friedel-Crafts Alkylation
The de novo synthesis of dihydrocannabinodiol and its related "neocannabinoids" can be achieved through a one-step Friedel-Crafts alkylation. researchgate.netresearchgate.net This approach offers the advantage of constructing the H2CBD scaffold from non-cannabinoid starting materials.
The core reaction involves the coupling of a substituted resorcinol (B1680541), such as olivetol (B132274), with a suitable cyclic allylic alcohol. The reaction parameters, including the choice of catalyst, solvent, temperature, and reaction time, significantly influence the yield and regioselectivity of the product. Experimental and computational studies have been conducted to understand the kinetic and thermodynamic factors that govern the formation of the desired "normal" H2CBD isomer versus the "abnormal" isomer. researchgate.netresearchgate.net
Both Brønsted and Lewis acids have been employed as catalysts for this Friedel-Crafts reaction. Methanesulfonic acid (MsOH) has been identified as an effective Brønsted acid catalyst. Optimal conditions for the synthesis of H2CBD using MsOH were found to be 0.1 equivalents of the catalyst at room temperature for 24 hours, which favored the formation of the thermodynamically more stable normal H2CBD isomer. researchgate.net
Lewis acid catalysts, such as various metal triflates, have also been explored. While catalysts like Lanthanum(III) triflate and Ytterbium(III) triflate showed high conversion to H2CBD, they also led to the formation of a significant amount of bis-addition byproducts. researchgate.net The choice of catalyst can therefore be tuned to control the regioselectivity of the alkylation, providing access to both normal and abnormal H2CBD isomers.
| Catalyst | Catalyst Type | Key Observation |
| Methanesulfonic acid (MsOH) | Brønsted Acid | At optimal conditions (0.1 equiv, RT, 24h), favors the formation of the "normal" H2CBD isomer. researchgate.net |
| Lanthanum(III) triflate (La(OTf)3) | Lewis Acid | High conversion to H2CBD but with significant bis-addition byproduct formation. researchgate.net |
| Ytterbium(III) triflate (Yb(OTf)3) | Lewis Acid | High conversion to H2CBD but with significant bis-addition byproduct formation. researchgate.net |
This table provides an overview of different catalytic systems used in the Friedel-Crafts synthesis of H2CBD and their impact on the reaction.
Synthetic Pathways to Dihydrocannabinodiol Derivatives and Structural Analogs
The dihydrocannabinodiol scaffold provides a versatile platform for the development of novel derivatives and structural analogs with potentially unique properties.
Design and Synthesis of Modified Dihydrocannabinodiol Scaffolds
The chemical modification of the H2CBD structure can be approached by altering various parts of the molecule, including the alkyl side chain, the phenolic hydroxyl groups, and the cyclohexene (B86901) ring. The design of these analogs is often guided by structure-activity relationship (SAR) studies, which aim to understand how specific structural features influence the molecule's properties.
One example of the synthesis of H2CBD derivatives involves the hydrogenation of modified CBD precursors. For instance, the hydrogenation of Cannabidiol-dimethylheptyl (CBD-DMH), a CBD analog with a longer alkyl chain, yields the corresponding H2-DMH-CBD. This demonstrates that modifications to the alkyl side chain of the precursor are retained during the hydrogenation process, allowing for the creation of a variety of C5'-alkyl substituted H2CBD analogs.
Furthermore, the phenolic hydroxyl groups of H2CBD can be functionalized to create prodrugs or other derivatives. Esterification or etherification of these hydroxyl groups can alter the physicochemical properties of the molecule. While specific examples of H2CBD prodrugs are not extensively detailed in the literature, the strategies developed for creating CBD prodrugs, such as esterification with amino acids or other promoieties, could be readily applied to the H2CBD scaffold.
Stereoselective Synthesis of Dihydrocannabinodiol Enantiomers
The stereoselective synthesis of dihydrocannabinodiol enantiomers aims to produce either the (+)- or (-)-enantiomer with a high degree of purity. Research in this area has largely focused on adapting established methods for cannabinoid synthesis, primarily through the acid-catalyzed condensation of a resorcinol derivative with a chiral terpene synthon.
One of the foundational approaches to cannabinoid synthesis is the Friedel-Crafts alkylation. In the context of dihydrocannabinodiol, this typically involves the reaction of olivetol with a suitable terpene derivative. The challenge lies in controlling the stereochemical outcome of this reaction to favor the formation of one enantiomer over the other.
While the direct asymmetric synthesis of dihydrocannabinodiol enantiomers is an area of ongoing investigation, the synthesis of its parent compound, cannabidiol, has seen more extensive research. Methodologies developed for the stereoselective synthesis of CBD enantiomers can potentially be adapted for dihydrocannabinodiol. For instance, the use of chiral Lewis acids or organocatalysts in the Friedel-Crafts reaction could induce enantioselectivity.
Another viable strategy for obtaining enantiomerically pure dihydrocannabinodiol is the chiral resolution of a racemic mixture. This involves synthesizing the compound without stereocontrol, resulting in an equal mixture of both enantiomers, and then employing a chiral resolving agent or a chiral chromatography technique to separate them.
Detailed research findings on the direct stereoselective synthesis of dihydrocannabinodiol enantiomers remain a developing field. However, the principles established in the broader context of cannabinoid synthesis provide a solid framework for future advancements. The regioselectivity of the Friedel-Crafts reaction, which determines the position of the terpene substituent on the resorcinol ring, is a critical factor that is often addressed alongside stereoselectivity. Studies have shown that reaction conditions, such as the choice of catalyst and solvent, can influence the ratio of the desired "normal" isomer to the "abnormal" isomer.
Below is a table summarizing key aspects of synthetic strategies that are relevant to achieving stereoselectivity in cannabinoid synthesis, which can be extrapolated to dihydrocannabinodiol.
| Synthetic Strategy | Key Features | Potential for Stereoselectivity |
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials, such as (+)- or (-)-p-mentha-2,8-dien-1-ol. | The stereochemistry of the final product is dictated by the chirality of the starting material. |
| Asymmetric Catalysis | Employs a chiral catalyst to direct the formation of a specific enantiomer from achiral or prochiral starting materials. | Offers the potential for high enantiomeric excess with catalytic amounts of the chiral inducer. |
| Chiral Resolution | Separates a racemic mixture of enantiomers using a chiral resolving agent or chiral chromatography. | A post-synthetic method to obtain pure enantiomers from a mixture. |
Further research is necessary to fully elucidate the most efficient and selective methods for the synthesis of individual dihydrocannabinodiol enantiomers. Such advancements will be instrumental in advancing our understanding of this particular cannabinoid and its potential applications.
Isolation, Purification, and Advanced Analytical Characterization of Dihydrocannabinodiol
Chromatographic Methodologies for Isolation and Enrichment
Chromatographic techniques are fundamental to the separation and purification of cannabinoids from crude cannabis extracts. chromatographyonline.com The choice of method depends on the desired purity and the scale of the operation.
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of cannabinoids due to its high resolution and applicability to non-volatile compounds. mdpi.com Reversed-phase HPLC, often utilizing C18 columns, is predominantly used for separating cannabinoids. chromatographyonline.commdpi.com
An exemplary HPLC method for cannabinoid separation involves a C18 stationary phase with a mobile phase typically composed of a mixture of acetonitrile (B52724) and water, often with additives like formic acid to improve peak shape. mdpi.com Isocratic elution, where the mobile phase composition remains constant, can be effective for separating major cannabinoids. scielo.br However, gradient elution, where the mobile phase composition is altered during the run, is generally required for resolving complex mixtures containing minor cannabinoids like DH-CBND. The use of Ultra-High-Performance Liquid Chromatography (UHPLC) offers advantages in terms of speed and resolution over traditional HPLC. mdpi.com
Preparative HPLC is employed to isolate larger quantities of specific cannabinoids. chromatographyonline.com By scaling up the analytical method, fractions corresponding to the elution time of the target compound can be collected. The purity of these fractions is then assessed using analytical HPLC.
Table 1: Illustrative HPLC Parameters for Cannabinoid Separation
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | | Elution | Gradient | | Flow Rate | 1.0 mL/min | | Detection | UV at 228 nm | | Injection Volume | 10 µL |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is another powerful technique for the separation and analysis of cannabinoids. ljmu.ac.uk However, a key consideration for GC analysis is the thermal instability of acidic cannabinoids, which tend to decarboxylate at the high temperatures used in the injector port. azolifesciences.com For the analysis of neutral cannabinoids like DH-CBND, this is less of a concern.
To enhance volatility and improve chromatographic performance, derivatization of cannabinoids is a common practice in GC analysis. nih.gov Silylation, for instance, replaces active hydrogen atoms with trimethylsilyl (B98337) groups. GC is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification. ljmu.ac.ukazolifesciences.com The choice of the GC column's stationary phase is critical for achieving optimal separation of various cannabinoids. azolifesciences.com
Spectroscopic and Spectrometric Approaches for Structural Elucidation
Once a purified sample of DH-CBND is obtained, a combination of spectroscopic and spectrometric techniques is employed to unequivocally determine its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. technologynetworks.com For a cannabinoid like DH-CBND, ¹H NMR and ¹³C NMR spectra reveal the number and types of protons and carbons, respectively.
Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between atoms within the molecule. encyclopedia.pub COSY spectra identify proton-proton couplings, while HSQC and HMBC spectra reveal one-bond and multiple-bond correlations between protons and carbons, respectively. encyclopedia.pub This wealth of information allows for the complete assignment of the molecule's structure.
Table 2: Key NMR Experiments for Structural Elucidation
| Experiment | Information Provided |
|---|---|
| ¹H NMR | Number and chemical environment of protons. |
| ¹³C NMR | Number and chemical environment of carbons. |
| COSY | Connectivity between neighboring protons. |
| HSQC | Direct carbon-proton correlations. |
| HMBC | Long-range carbon-proton correlations (2-3 bonds). |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular formula of DH-CBND with high accuracy.
When coupled with a chromatographic separation technique (e.g., GC-MS or LC-MS), MS can be used to identify and quantify compounds in a complex mixture. nih.govnih.gov Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. nih.gov This fragmentation pattern serves as a structural fingerprint that can be used for identification and confirmation, even at trace levels. The fragmentation pathways of cannabinoids are often well-characterized, aiding in the identification of novel or less common cannabinoids. nih.gov
Quantitative Analysis and Purity Assessment Techniques
Following isolation and structural confirmation, it is crucial to determine the concentration and purity of DH-CBND.
Quantitative analysis is commonly performed using HPLC with UV detection or LC-MS. preprints.orgnih.gov A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of DH-CBND in an unknown sample is then determined by comparing its response to the calibration curve. Method validation is essential to ensure the accuracy, precision, linearity, and sensitivity of the quantitative method. preprints.orgnih.gov
Purity assessment is typically carried out using HPLC. The peak area of DH-CBND is compared to the total area of all peaks in the chromatogram to calculate the purity, often expressed as a percentage. The limit of detection (LOD) and limit of quantification (LOQ) are also determined to define the sensitivity of the analytical method. nih.gov
Table 3: Parameters for Method Validation in Quantitative Analysis
| Parameter | Description |
|---|---|
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. |
| Accuracy | The closeness of the measured value to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. |
Pharmacological Activities and Molecular Mechanisms of Dihydrocannabinodiol Preclinical and in Vitro Studies
Investigation of Antimicrobial Efficacy
The antimicrobial potential of cannabinoids has garnered significant scientific interest, especially in the context of rising antibiotic resistance. cannabisclinicians.orgnih.govnih.gov Studies have evaluated Dihydrocannabinodiol's ability to inhibit the growth of various bacterial pathogens.
Preclinical research indicates that Dihydrocannabinodiol exhibits significant antibacterial activity against Gram-positive bacteria. mdpi.comsemanticscholar.org Its efficacy has been compared to that of CBD and conventional antibiotics. In a comparative study, the Minimum Inhibitory Concentration (MIC) of Dihydrocannabinodiol (referred to as H₂CBD) against Staphylococcus aureus was found to be 1.25 ± 0.08 µg/mL. mdpi.comsemanticscholar.org This potency is comparable to CBD, which showed an MIC of 1.25 ± 0.13 µg/mL against the same strain. mdpi.comsemanticscholar.org This suggests that the hydrogenation of the double bond in the cyclohexene (B86901) ring of the CBD molecule does not diminish its activity against this Gram-positive pathogen.
The activity of cannabinoids like CBD against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), is well-documented, with MIC values typically ranging from 1 to 5 µg/mL. nih.govnih.govcontagionlive.com The mechanism is believed to involve the disruption of the bacterial cell membrane. cannabisclinicians.orgnih.gov Time-kill kinetic experiments have demonstrated that Dihydrocannabinodiol possesses a bactericidal effect similar to that of CBD, effectively inhibiting bacterial growth over time. mdpi.comsemanticscholar.org
Table 1: Minimum Inhibitory Concentration (MIC) Against Gram-Positive Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Dihydrocannabinodiol (H₂CBD) | Staphylococcus aureus | 1.25 ± 0.08 mdpi.comsemanticscholar.org |
| Cannabidiol (B1668261) (CBD) | Staphylococcus aureus | 1.25 ± 0.13 mdpi.comsemanticscholar.org |
The outer membrane of Gram-negative bacteria typically presents a significant barrier to the penetration of many antimicrobial compounds, including cannabinoids. nih.gov However, research has shown that Dihydrocannabinodiol exhibits noteworthy activity against certain Gram-negative strains. The MIC of Dihydrocannabinodiol against Escherichia coli was determined to be 1.25 ± 0.12 µg/mL, a value identical to that of CBD (1.25 ± 0.10 µg/mL) in the same study. mdpi.comsemanticscholar.org
This finding is significant, as many studies have reported cannabinoids to be largely ineffective against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa. nih.govmdpi.com However, recent research has begun to challenge this notion, showing that CBD can be effective against some Gram-negative pathogens, such as Neisseria gonorrhoeae. cannabisclinicians.orgnih.govconsensus.app The efficacy of Dihydrocannabinodiol against E. coli in the cited study suggests its potential as a broad-spectrum antibacterial agent warrants further investigation. mdpi.comsemanticscholar.org
Table 2: Minimum Inhibitory Concentration (MIC) Against Gram-Negative Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Dihydrocannabinodiol (H₂CBD) | Escherichia coli | 1.25 ± 0.12 mdpi.comsemanticscholar.org |
| Cannabidiol (CBD) | Escherichia coli | 1.25 ± 0.10 mdpi.comsemanticscholar.org |
The relationship between the chemical structure of a cannabinoid and its biological activity is a critical area of study. gardp.org For antimicrobial action, several structural features are considered important. The antibacterial potency of cannabinoids is closely linked to characteristics such as the monoterpene region and the aromatic alkyl side chain. nih.govresearchgate.net
In the case of Dihydrocannabinodiol, the key structural difference from CBD is the saturation of the C8-C9 double bond in the cyclohexene moiety. The finding that Dihydrocannabinodiol retains antibacterial potency comparable to CBD against both S. aureus and E. coli suggests that this specific double bond is not essential for its antimicrobial activity. mdpi.comsemanticscholar.org Research indicates that the phenolic hydroxyl groups are crucial for the antibacterial and antioxidant activities of these compounds. mdpi.comsemanticscholar.org Furthermore, an appropriate level of amphipathy (having both hydrophilic and hydrophobic properties) may be necessary for effective antibacterial action, allowing the molecule to interact with and disrupt bacterial membranes. mdpi.com
Assessment of Antioxidant Properties
Oxidative stress, caused by an imbalance between free radicals and antioxidants, is implicated in numerous disease processes. nih.gov Cannabinoids, as phenolic compounds, are known to possess antioxidant properties. mdpi.commdpi.com
Dihydrocannabinodiol has demonstrated potent radical scavenging activity, a key indicator of antioxidant potential. semanticscholar.org Its efficacy is often measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which assesses the ability of a compound to donate a hydrogen atom or electron to neutralize free radicals. mdpi.com In such assays, Dihydrocannabinodiol was found to have radical scavenging activity very similar to that of Vitamin C, a well-known antioxidant standard. semanticscholar.org
The antioxidant mechanism of phenolic compounds like Dihydrocannabinodiol is largely attributed to their hydroxyl groups. mdpi.com These groups can donate a hydrogen atom to free radicals, thereby neutralizing them and interrupting the chain reactions that can lead to cellular damage. nih.gov The saturation of the double bond in Dihydrocannabinodiol does not appear to negatively impact this radical scavenging capacity. semanticscholar.org
Table 3: Radical Scavenging Activity of Dihydrocannabinodiol
| Compound | Assay | Relative Activity |
|---|---|---|
| Dihydrocannabinodiol (H₂CBD) | DPPH Radical Scavenging | Comparable to Vitamin C semanticscholar.org |
Lipid peroxidation is a process where free radicals attack lipids, leading to cellular membrane damage. The ability of an antioxidant to inhibit this process is a crucial aspect of its protective function. Dihydrocannabinodiol has been shown to effectively inhibit lipid oxidation. semanticscholar.org
The primary mechanism by which phenolic antioxidants inhibit lipid peroxidation is by interrupting the free-radical chain reactions. nih.govnih.gov They achieve this by donating a hydrogen atom to lipid peroxyl radicals, converting them into more stable forms and preventing the propagation of the oxidative cascade. researchgate.net Studies show that Dihydrocannabinodiol's ability to inhibit lipid oxidation is comparable to that of Vitamin C, highlighting its potential to protect cellular structures from oxidative damage. semanticscholar.org This activity, combined with its better thermostability compared to Vitamin C, makes it a compound of interest for further research. semanticscholar.org
Table 4: Inhibition of Lipid Oxidation by Dihydrocannabinodiol
| Compound | Assay | Relative Activity |
|---|---|---|
| Dihydrocannabinodiol (H₂CBD) | Inhibition of Lipid Oxidation | Comparable to Vitamin C semanticscholar.org |
Thermostability of Antioxidant Effects
Currently, there is a lack of specific data in the peer-reviewed literature detailing the thermostability of the antioxidant effects of Dihydrocannabinodiol. While the anti-inflammatory efficiency of H2CBD has been positively correlated with its antioxidative activity, research has not yet focused on how its antioxidant capacity is maintained or degraded under varying temperature conditions. Further investigation is required to establish a comprehensive profile of its stability.
Analysis of Anti-inflammatory Modulations
Emerging research highlights the significant anti-inflammatory properties of Dihydrocannabinodiol, which appear to mirror those of its non-hydrogenated counterpart, CBD. The anti-inflammatory actions are mediated through complex interactions with cellular signaling pathways and the regulation of inflammatory molecules.
| Pathway | Modulation by Dihydrocannabinodiol | Therapeutic Implication |
| NF-κB Signaling | Inhibition of pathway activation | Reduction of pro-inflammatory gene expression |
| AKT Signaling | Modulation of pathway activity | Contribution to anti-inflammatory effects |
A primary mechanism of the anti-inflammatory activity of Dihydrocannabinodiol involves the suppression of pro-inflammatory molecules. Drawing parallels from the extensive research on CBD, which shows nearly identical anti-inflammatory performance, H2CBD is expected to inhibit the release of several key cytokines. Systematic reviews of preclinical studies on cannabinoids have consistently shown that CBD can reduce levels of major pro-inflammatory cytokines.
Key Pro-inflammatory Cytokines Potentially Inhibited by Dihydrocannabinodiol:
Tumor Necrosis Factor-alpha (TNF-α): A central regulator of inflammation.
Interleukin-1 beta (IL-1β): A potent inflammatory cytokine involved in a wide range of diseases.
Interleukin-6 (IL-6): A cytokine involved in both acute and chronic inflammation.
This inhibition of cytokine production is a crucial component of its capacity to mitigate inflammatory responses at a molecular level.
The anti-inflammatory properties of Dihydrocannabinodiol have been demonstrated in specific and controlled laboratory settings. One key model used to investigate its effects is the use of RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS). LPS is a component of the outer membrane of Gram-negative bacteria and is a potent inducer of inflammatory responses in these immune cells. In this model, H2CBD demonstrated significant anti-inflammatory activity, further confirming its effects on the NF-κB and AKT pathways. This in vitro model provides a reliable platform for observing the direct cellular and molecular anti-inflammatory actions of the compound.
Receptor Binding and Downstream Signaling Pathway Investigations
The interaction of Dihydrocannabinodiol with cannabinoid receptors is a key area of investigation to fully understand its pharmacological profile.
Specific binding affinity data for Dihydrocannabinodiol at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors are not widely available in the current scientific literature. However, insights can be drawn from research on CBD. Meta-analyses of cannabinoid ligand binding have noted a lack of reported affinity data for CBD at human CB1 receptors in peer-reviewed literature, highlighting a gap in the data. Other studies suggest that CBD generally exhibits a low affinity for both CB1 and CB2 receptors. Given the demonstrated similarities in the anti-inflammatory mechanisms of H2CBD and CBD, it is plausible that H2CBD also possesses a low binding affinity for these primary cannabinoid receptors. This suggests that its pharmacological effects may be mediated through other receptor systems or mechanisms independent of direct CB1/CB2 receptor agonism or antagonism.
Lack of Preclinical and In Vitro Data on Dihydrocannabinodiol for Specified Pharmacological and Neurobiological Activities
Following a comprehensive review of available scientific literature, it has been determined that there is a significant absence of preclinical and in vitro research specifically investigating the pharmacological and neurobiological activities of the chemical compound Dihydrocannabinodiol (also known as 8,9-Dihydrocannabidiol (B10830663) or H2CBD) as outlined in the requested article structure.
The specific areas for which no dedicated research on Dihydrocannabinodiol could be located include:
Interaction with Non-Cannabinoid Receptors: There is no available data detailing the interaction of Dihydrocannabinodiol with non-cannabinoid G-Protein Coupled Receptors or Transient Receptor Potential (TRP) channels. A 2006 study noted that the compound binds weakly to the CB1 receptor and suggested potential anti-inflammatory effects independent of cannabinoid receptor action, but did not explore other receptor systems. wikiwand.com
Modulation of Endogenous Neurotransmitter Systems: Scientific literature does not currently provide information on how Dihydrocannabinodiol may modulate endogenous neurotransmitter systems, such as its effects on the release, reuptake, or receptor binding of key neurotransmitters.
Neurobiological Investigations in Preclinical Models: While the compound has been investigated for certain properties, there is a lack of specific research into its neurobiological effects as per the requested sub-sections:
Neuroprotective Potentials and Associated Mechanisms: Beyond general antioxidant properties reported in one study, the specific neuroprotective potential and the underlying molecular mechanisms of Dihydrocannabinodiol have not been elucidated in preclinical models. mdpi.com
Effects on Neuronal Excitability and Synaptic Function: The direct effects of Dihydrocannabinodiol on neuronal excitability and synaptic transmission have not been a subject of published research. The primary neurological research has focused on its anticonvulsant properties, where it was found to have comparable effectiveness to Cannabidiol (CBD) in a rat model of seizures. nih.govresearchgate.net
Interaction with Microglial Cell Function: There are no available studies investigating the interaction between Dihydrocannabinodiol and microglial cells, including its potential effects on microglial activation, morphology, or inflammatory responses.
The existing body of research on Dihydrocannabinodiol is limited and has primarily focused on its synthesis, anticonvulsant effects, and its antibacterial and antioxidant capabilities. mdpi.comnih.gov As a synthetic analogue of CBD, it is noted for being inexpensive to produce and not being a scheduled drug in many regions. wikiwand.comwikipedia.org However, the detailed pharmacological and neurobiological profiling requested in the article outline has not yet been published in the scientific domain.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the compound Dihydrocannabinodiol due to the absence of the necessary research data.
Metabolic Transformations and Biotransformation Pathways of Dihydrocannabinodiol
Enzyme-Mediated Metabolic Pathways (e.g., Cytochrome P450 Involvement)
The primary enzyme system responsible for the metabolism of most cannabinoids is the Cytochrome P450 (CYP450) superfamily of enzymes located in the liver. nih.govfrontiersin.orgresearchgate.net This is a versatile group of enzymes that catalyze the oxidation of a wide variety of substances. For cannabinoids, the most frequently implicated isozymes include CYP2C9, CYP2C19, and CYP3A4. nih.govresearchgate.net These enzymes are known to be heavily involved in the hydroxylation of various cannabinoids. nih.gov
Given the structural similarities between DH-CBD and other cannabinoids, it is highly probable that its metabolism is also predominantly mediated by the CYP450 system. The initial and most critical step in the biotransformation of cannabinoids is hydroxylation, which introduces a hydroxyl group (-OH) into the molecule. This reaction increases the polarity of the compound and provides a site for further metabolic modifications.
While direct studies on DH-CBD are scarce, research on cannabidiol (B1668261) (CBD) shows that it is extensively metabolized by CYP450 enzymes, leading to various hydroxylated products. nih.gov Similarly, studies on Hexahydrocannabinol (HHC), a hydrogenated derivative of THC, demonstrate that its metabolism is initiated by hydroxylation, a process catalyzed by CYP450 enzymes. researchgate.netresearchgate.net
Identification and Characterization of In Vitro and In Vivo Metabolites (Excluding Human Data)
Direct studies identifying the in vitro and in vivo metabolites of Dihydrocannabinodiol in animal models are not widely available in the current scientific literature. However, crucial insights can be drawn from research on closely related compounds.
A significant finding in the context of dihydrogenated cannabinoid metabolites comes from a review on human metabolites of cannabidiol (CBD). This review highlights the synthesis of 8,9-dihydro-7-OH-CBD (HU-446) and 8,9-dihydro-7-COOH-CBD (HU-445), which are the dihydrogenated forms of the minor human metabolites 7-hydroxy-CBD and 7-carboxy-CBD, respectively. nih.gov The rabbit metabolite 8,9-diOH-CBD was produced by incubating 8,9-epoxy-CBD with guinea pig hepatic microsomes. nih.gov
Furthermore, extensive research on the metabolism of Hexahydrocannabinol (HHC) in various animal species provides a valuable model for predicting the metabolites of DH-CBD. In vitro studies using liver microsomes from rats, mice, guinea pigs, rabbits, and hamsters have identified several hydroxylated metabolites of HHC. researchgate.net
The primary sites of hydroxylation on the HHC molecule are the C11 position and various positions on the pentyl side chain. researchgate.net Following initial hydroxylation, these metabolites can undergo further oxidation to form corresponding carboxylic acids. Phase II metabolism involves the conjugation of these metabolites with glucuronic acid to form glucuronides, which are more readily excreted. researchgate.net
Table 1: Identified and Proposed Metabolites of Dihydro-Cannabinoids in Non-Human Studies
| Parent Compound | Metabolite | Species/System | Metabolic Reaction |
| Cannabidiol (CBD) | 8,9-dihydro-7-OH-CBD | Synthetic | Dihydrogenation |
| Cannabidiol (CBD) | 8,9-dihydro-7-COOH-CBD | Synthetic | Dihydrogenation |
| Cannabidiol (CBD) | 8,9-diOH-CBD | Guinea Pig (hepatic microsomes) | Epoxidation, Hydrolysis |
| Hexahydrocannabinol (HHC) | 11-OH-HHC | Rat, Mouse, Guinea Pig, Rabbit, Hamster (in vitro) | Hydroxylation |
| Hexahydrocannabinol (HHC) | 8-OH-HHC | Rat, Mouse, Guinea Pig, Rabbit, Hamster (in vitro) | Hydroxylation |
| Hexahydrocannabinol (HHC) | Side-chain hydroxylated HHC | Rat, Mouse, Guinea Pig, Rabbit, Hamster (in vitro) | Hydroxylation |
| Hexahydrocannabinol (HHC) | HHC-COOH | Inferred from further oxidation | Oxidation |
| Hexahydrocannabinol (HHC) | HHC-Glucuronide | Inferred from Phase II metabolism | Glucuronidation |
Proposed Biotransformation Mechanisms and Metabolite Formation
Based on the established metabolic pathways of related cannabinoids, a proposed biotransformation mechanism for Dihydrocannabinodiol can be outlined. This process likely involves two main phases of metabolism.
Phase I Metabolism:
The initial phase of metabolism is expected to be dominated by oxidation reactions catalyzed by Cytochrome P450 enzymes. The primary proposed pathways are:
Hydroxylation: Similar to HHC, DH-CBD is likely to undergo hydroxylation at various positions on the molecule. The most probable sites for hydroxylation include the aliphatic side chain (pentyl group) and potentially other positions on the cyclohexene (B86901) ring that are rendered more accessible due to the saturation of the double bond.
Oxidation: Following hydroxylation, the primary alcohol metabolites can be further oxidized to form aldehydes and subsequently carboxylic acids. This is a common pathway for cannabinoids and results in highly polar metabolites. For instance, a hydroxylated pentyl side chain could be oxidized to a carboxylic acid.
Phase II Metabolism:
The hydroxylated and carboxylated metabolites produced during Phase I metabolism serve as substrates for Phase II conjugation reactions. The primary conjugation pathway for cannabinoids is:
Glucuronidation: This process involves the attachment of a glucuronic acid moiety to the hydroxyl or carboxyl groups of the Phase I metabolites. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and significantly increases the water solubility of the metabolites, preparing them for efficient elimination from the body, primarily through urine and feces.
Table 2: Proposed Biotransformation Pathways for Dihydrocannabinodiol
| Phase | Metabolic Reaction | Enzyme Family | Potential Metabolites |
| Phase I | Hydroxylation | Cytochrome P450 (e.g., CYP2C9, CYP3A4) | Hydroxy-DH-CBD (at various positions) |
| Phase I | Oxidation | Alcohol/Aldehyde Dehydrogenase | DH-CBD-Carboxylic Acid |
| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | DH-CBD-Glucuronide, Hydroxy-DH-CBD-Glucuronide, DH-CBD-Carboxylic Acid-Glucuronide |
Future Directions and Emerging Research Avenues for Dihydrocannabinodiol
Elucidation of Unexplored Molecular Targets and Bioactivities
The full spectrum of Dihydrocannabinodiol's biological activity remains largely uncharted territory. While its unsaturated precursor, cannabidiol (B1668261) (CBD), is known to interact with a diverse range of molecular targets beyond the classical cannabinoid receptors (CB1 and CB2), it is plausible that the structural modifications in DH-CBND could lead to a unique pharmacological profile. Future research should prioritize the systematic screening of DH-CBND against a broad panel of receptors, enzymes, and ion channels to identify its primary and secondary molecular targets.
A study on hydrogenated CBD derivatives indicated that they can exhibit bioactivities different from their original compounds, including altered binding capabilities to the CB1 receptor and varying effects on inflammation thecannabisindustry.org. For instance, one study noted that hydrogenated derivatives of CBD demonstrated significant anti-inflammatory activity and a higher affinity for the CB1 receptor compared to CBD researchgate.net. This suggests that DH-CBND could modulate the endocannabinoid system in novel ways. Investigating its potential as an agonist, antagonist, or allosteric modulator at CB1 and CB2 receptors is a critical first step.
Beyond the endocannabinoid system, exploring DH-CBND's interactions with other G-protein coupled receptors (GPCRs), transient receptor potential (TRP) channels, and peroxisome proliferator-activated receptors (PPARs) is warranted, given CBD's known activity at these sites. The potential for DH-CBND to exhibit unique bioactivities, such as enhanced anti-inflammatory, neuroprotective, or analgesic effects, necessitates comprehensive investigation.
Table 1: Potential Unexplored Molecular Targets for Dihydrocannabinodiol
| Target Class | Specific Examples | Potential Bioactivity to Investigate |
| Cannabinoid Receptors | CB1, CB2 | Agonism, Antagonism, Allosteric Modulation |
| G-Protein Coupled Receptors | GPR55, 5-HT1A | Regulation of cellular signaling pathways |
| Transient Receptor Potential Channels | TRPV1, TRPA1 | Modulation of pain and inflammation signals |
| Peroxisome Proliferator-Activated Receptors | PPARγ | Anti-inflammatory and metabolic effects |
| Enzymes | FAAH, MAGL | Indirect modulation of endocannabinoid levels |
Advanced Synthetic Strategies for Novel Dihydrocannabinodiol Analogs with Enhanced Specificity
The development of novel synthetic strategies is paramount to unlocking the full therapeutic potential of DH-CBND. While the primary route to DH-CBND is through the hydrogenation of CBD, future research should focus on refining and diversifying these synthetic methods thecannabisindustry.orgnih.gov. This includes the development of stereoselective synthesis techniques to isolate and study the individual stereoisomers of DH-CBND, as different spatial arrangements of atoms can lead to vastly different biological activities.
Furthermore, advanced synthetic methodologies will enable the creation of a library of novel DH-CBND analogs. By systematically modifying the chemical structure of DH-CBND, for example, by altering the length of the alkyl side chain or introducing different functional groups, it may be possible to enhance its binding affinity and specificity for particular molecular targets. This approach could lead to the development of compounds with improved therapeutic efficacy and reduced off-target effects. The synthesis of analogs is a common strategy in cannabinoid research to improve upon the properties of naturally occurring compounds nih.gov.
Table 2: Potential Synthetic Modifications of Dihydrocannabinodiol and Their Rationale
| Modification Strategy | Rationale for Synthesis |
| Alkyl Chain Variation | To investigate the influence of lipophilicity on receptor binding and pharmacokinetics. |
| Hydroxyl Group Modification | To explore changes in hydrogen bonding interactions with target proteins. |
| Introduction of Fluorine Atoms | To potentially enhance metabolic stability and binding affinity. |
| Cyclohexane Ring Alterations | To probe the impact of conformational changes on biological activity. |
Development of Sophisticated In Vitro and Preclinical Models for Mechanistic Investigations
To thoroughly investigate the mechanisms of action of DH-CBND, the development and utilization of sophisticated in vitro and preclinical models are essential. In vitro studies using cell lines and primary cells that express potential target receptors will be crucial for initial screening and mechanistic elucidation. For instance, cell-based assays can determine the functional consequences of DH-CBND binding to a receptor, such as changes in intracellular signaling pathways. The use of in vitro models is a standard practice in cannabinoid research to assess biological effects before moving to more complex systems nih.gov.
Preclinical animal models will be indispensable for evaluating the physiological effects of DH-CBND in a whole-organism context. These models can be used to study its potential therapeutic effects in various disease states, such as chronic pain, epilepsy, anxiety, and inflammatory disorders. The selection of appropriate animal models that accurately mimic human disease pathology is critical for the translational relevance of these studies. While the effects of some hydrogenated cannabinoids have been studied in animals, specific preclinical data for DH-CBND is lacking nih.gov.
Computational Chemistry and In Silico Modeling for Structure-Function Prediction
Computational chemistry and in silico modeling offer powerful tools to accelerate the discovery and development of DH-CBND-based therapeutics. Molecular docking simulations can predict the binding poses and affinities of DH-CBND and its analogs with various protein targets, providing insights into the molecular basis of their interactions. This information can guide the rational design of new analogs with improved pharmacological properties.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the chemical structures of a series of DH-CBND analogs with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. Molecular dynamics simulations can provide a deeper understanding of the dynamic behavior of DH-CBND-receptor complexes over time, revealing key interactions that stabilize the bound state. The application of these computational methods is becoming increasingly important in cannabinoid research for identifying and designing new modulators of cannabinoid receptors chemrxiv.org.
Table 3: Computational Approaches for Dihydrocannabinodiol Research
| Computational Method | Application in DH-CBND Research |
| Molecular Docking | Predicting binding modes and affinities to molecular targets. |
| QSAR | Establishing relationships between chemical structure and biological activity. |
| Molecular Dynamics | Simulating the dynamic interactions between DH-CBND and its targets. |
| Homology Modeling | Creating 3D models of target proteins for which no experimental structure exists. |
Q & A
Basic Research: How can researchers standardize analytical methods for quantifying Dihydro Cannabinodiol in complex matrices?
Methodological Answer:
To ensure reproducibility, adopt validated chromatographic techniques (e.g., HPLC or LC-MS) with cannabinoid-specific reference standards. Calibration curves should account for matrix effects (e.g., plant extracts or biological fluids), and protocols must address decarboxylation artifacts (e.g., THCA conversion to THC) . Cross-laboratory validation using shared reference materials improves comparability, as highlighted in guidelines for cannabis product analysis .
Basic Research: What in vitro models are appropriate for initial pharmacological profiling of DHCBD?
Methodological Answer:
Use cell-based assays targeting cannabinoid receptors (CB1/CB2) and transient receptor potential (TRP) channels. Include positive controls (e.g., CBD or THC) and assess dose-response relationships. Prioritize models with relevant endogenous signaling pathways, such as neuronal cultures for neuroactivity studies or immune cells for anti-inflammatory effects .
Advanced Research: How can contradictory data on DHCBD’s pharmacological effects be resolved?
Methodological Answer:
Conduct systematic meta-analyses with strict inclusion criteria (e.g., study design, dosage, purity). Use tools like the Cochrane Risk of Bias Assessment to evaluate confounding factors (e.g., solvent choice in animal studies or batch-to-batch variability in synthetic DHCBD). Data normalization across studies (e.g., efficacy per mg/kg) aids in identifying trends .
Advanced Research: What frameworks are critical for designing robust clinical trials involving DHCBD?
Methodological Answer:
Apply the PICO (Population, Intervention, Comparison, Outcome) framework to define endpoints (e.g., pain reduction or seizure frequency). Incorporate the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for practical trial design. For early-phase trials, use crossover designs to minimize participant variability and ensure blinding with placebo controls .
Basic Research: How should preclinical models be selected to evaluate DHCBD’s therapeutic potential?
Methodological Answer:
Select models based on translational relevance:
- Neuropathic pain: Chronic constriction injury (CCI) in rodents.
- Anxiety: Elevated plus maze or social interaction tests.
- Epilepsy: Pentylenetetrazol (PTZ)-induced seizure models.
Document strain-specific responses (e.g., Sprague-Dawley vs. Wistar rats) and validate DHCBD purity (>98%) via COA .
Advanced Research: What strategies optimize DHCBD formulations for enhanced bioavailability in translational studies?
Methodological Answer:
For inhalable formulations, use lipid-based nanoemulsions or cyclodextrin complexes to improve solubility. Characterize aerosol particle size (e.g., via cascade impaction) and stability under UV light. For oral delivery, pair DHCBD with bioenhancers like piperine to inhibit first-pass metabolism .
Basic Research: How can systematic reviews enhance understanding of DHCBD’s mechanisms of action?
Methodological Answer:
Extract data from peer-reviewed studies using predefined templates (e.g., compound concentration, model system, outcome measures). Tabulate results by therapeutic area (e.g., analgesia vs. anti-inflammatory) and highlight gaps, such as limited data on DHCBD’s pharmacokinetics in hepatic impairment .
Advanced Research: What experimental designs elucidate DHCBD’s synergistic effects with other cannabinoids?
Methodological Answer:
Employ isobolographic analysis to quantify synergy in preclinical models. For example, co-administer DHCBD with CBD or THC at fixed ratios and compare observed vs. expected effects. Use transcriptomic profiling (e.g., RNA-seq) to identify shared or unique pathway modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
